molecular formula C10H19BrO2 B8732071 2-Bromoethyl octanoate CAS No. 5457-89-6

2-Bromoethyl octanoate

Cat. No. B8732071
Key on ui cas rn: 5457-89-6
M. Wt: 251.16 g/mol
InChI Key: OKYMLPQEWYUPFT-UHFFFAOYSA-N
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Patent
US05550132

Procedure details

2-Bromoethanol (4 g, 32 mmol) was added dropwise to a solution of octanoyl chloride (7.8 g, 48 mmol) and pyridine (5 mL) in benzene (50 mL). The reaction mixture was stirred at room temperature for 24 hours. After evaporation of benzene and pyridine under high vacuum, the residue was redissolved in benzene (100 mL). The solution was washed with water (50 mL), sulfuric acid solution (3×25 mL, 0.5 N), sodium bicarbonate solution (25 mL, 1N), and water (2×75 mL). The benzene layer was dried over Na2SO4. The drying agent was suction filtered, and the benzene was evaporated. The resulting oil was purified by silica gel chromatography using chloroform/methanol (9:1) to give 6.5 g of pure product. Yield 81%; liquid; IR (neat) 2930 and 2850 (aliphatic CH), 1730 (CO ester) cm-1 ; 1H NMR (CDCl3) 0.85-0.95 (t, CH3 (CH2)4), 1.20-1.40 (m, CH3 (CH2)4), 1.55-1.70 (m, CH2 CH2 CO), 2.25-2.40 (t, CH2 CH2 CO), 3.50-3.60 (t, O CH2 CH2 Br), 4.35-4.40 (t, O CH2 CH2 Br).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].[C:5](Cl)(=[O:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].N1C=CC=CC=1>C1C=CC=CC=1>[C:5]([O:4][CH2:3][CH2:2][Br:1])(=[O:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrCCO
Name
Quantity
7.8 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of benzene and pyridine under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in benzene (100 mL)
WASH
Type
WASH
Details
The solution was washed with water (50 mL), sulfuric acid solution (3×25 mL, 0.5 N), sodium bicarbonate solution (25 mL, 1N), and water (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the benzene was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)OCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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